4,4-Di(piperidine-1-carbonyl)heptanedinitrile
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Overview
Description
4,4-Di(piperidine-1-carbonyl)heptanedinitrile is an organic compound characterized by the presence of two piperidine-1-carbonyl groups attached to a heptanedinitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Di(piperidine-1-carbonyl)heptanedinitrile typically involves the reaction of heptanedinitrile with piperidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Di(piperidine-1-carbonyl)heptanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine-1-carbonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4,4-Di(piperidine-1-carbonyl)heptanedinitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4,4-Di(piperidine-1-carbonyl)heptanedinitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
1,1’-Carbonyldipiperidine: Similar in structure but with different functional groups.
4-(Piperidine-1-carbonyl)phenylboronic acid: Contains a piperidine-1-carbonyl group but attached to a different backbone.
Uniqueness
4,4-Di(piperidine-1-carbonyl)heptanedinitrile is unique due to its specific arrangement of piperidine-1-carbonyl groups on a heptanedinitrile backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
88321-30-6 |
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Molecular Formula |
C19H28N4O2 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
4,4-bis(piperidine-1-carbonyl)heptanedinitrile |
InChI |
InChI=1S/C19H28N4O2/c20-11-7-9-19(10-8-12-21,17(24)22-13-3-1-4-14-22)18(25)23-15-5-2-6-16-23/h1-10,13-16H2 |
InChI Key |
VVUISOMDSOFZKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C(CCC#N)(CCC#N)C(=O)N2CCCCC2 |
Origin of Product |
United States |
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